molecular formula C8H16N2 B13926869 1-(1-Pyrrolidinylmethyl)cyclopropanamine

1-(1-Pyrrolidinylmethyl)cyclopropanamine

Cat. No.: B13926869
M. Wt: 140.23 g/mol
InChI Key: MGCJZBYRTULQSR-UHFFFAOYSA-N
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Description

1-(1-Pyrrolidinylmethyl)cyclopropanamine is a cyclopropane derivative featuring a pyrrolidinylmethyl substituent attached to the cyclopropane ring. Cyclopropanamines are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity to biological targets .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C8H16N2/c9-8(3-4-8)7-10-5-1-2-6-10/h1-7,9H2

InChI Key

MGCJZBYRTULQSR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2(CC2)N

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation via Ring-Closure of Organic Dihalides

One foundational approach to synthesizing cyclopropane derivatives is through ring-closure reactions of organic dihalides in the presence of reducing agents. According to a Chinese patent (CN102757311A), 1,1-cyclopropanedimethanol is prepared by reacting an organic dihalide such as dichloro or dibromo neopentyl glycol with a reductive metal powder (preferentially zinc powder) in an alcoholic solvent (e.g., ethanol). This reaction proceeds via intramolecular ring closure to form the cyclopropane ring with high yield (>90%) and purity (>98%).

Parameter Details
Organic dihalide Dichloro or dibromo neopentyl glycol
Reductive agent Zinc powder (preferred), iron or nickel
Solvent Alcohols such as ethanol, methanol, propanol
Molar ratio (dihalide:Zn:solvent) 1 : 1–1.5 : 10–50 (preferably 1 : 1.2 : 40)
Yield >90%
Purity >98%

This method is simple, safe, and scalable, making it suitable for preparing cyclopropane intermediates that can be further functionalized.

Introduction of the Pyrrolidinylmethyl Group

The key functionalization step to obtain 1-(1-pyrrolidinylmethyl)cyclopropanamine involves attaching the pyrrolidine ring via a methylene linker to the cyclopropane amine. While direct literature on this exact compound is sparse, analogous methods for introducing pyrrolidinylmethyl substituents typically involve nucleophilic substitution or reductive amination strategies:

  • Nucleophilic substitution: A halomethyl cyclopropanamine intermediate (e.g., bromomethylcyclopropanamine) can be reacted with pyrrolidine under basic conditions to substitute the halogen with the pyrrolidinylmethyl group.

  • Reductive amination: Cyclopropanone or cyclopropanecarboxaldehyde derivatives can be reacted with pyrrolidine and an amine source under reductive amination conditions to form the desired amine linkage.

These approaches are consistent with general synthetic organic techniques for installing amine substituents on cyclopropane rings.

Alternative Synthetic Routes from Carbamate Intermediates

Methyl cyclopropylcarbamate and related carbamate derivatives have been reported as intermediates in cyclopropylamine synthesis. The carbamate group can be converted to the corresponding amine via reduction or substitution reactions, which can then be functionalized with pyrrolidinylmethyl groups.

Compound CAS Number Molecular Formula Molecular Weight Key Properties
Methyl cyclopropylcarbamate 73330-91-3 C5H9NO2 115.13 Boiling point: 188.7°C, Density: 1.1 g/cm³

This route may involve:

  • Formation of methyl cyclopropylcarbamate from cyclopropanamine and methyl chloroformate.
  • Subsequent displacement or reduction steps to introduce the pyrrolidinylmethyl substituent.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Outcome References
Ring-closure of organic dihalide Organic dihalide + Zn powder in ethanol, reflux Cyclopropane diol intermediate
Conversion to cyclopropanamine Reduction or substitution of diol or carbamate Cyclopropanamine derivative
Pyrrolidinylmethyl substitution Nucleophilic substitution with pyrrolidine or reductive amination 1-(1-Pyrrolidinylmethyl)cyclopropanamine Inferred from general methods

Chemical Reactions Analysis

Types of Reactions: 1-(1-Pyrrolidinylmethyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Pyrrolidinylmethyl)cyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Pyrrolidinylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their substituents include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
1-Methylcyclopropanamine Methyl C₄H₉N 71.12 Low molecular weight, high volatility
1-(Trifluoromethyl)cyclopropanamine Trifluoromethyl C₄H₆F₃N 125.09 Enhanced lipophilicity, metabolic stability
1-(Methoxymethyl)cyclopropanamine Methoxymethyl C₅H₁₁NO 101.15 Increased hydrophilicity vs. methyl
1-(4-Bromophenyl)cyclopropanamine 4-Bromophenyl C₉H₁₀BrN 212.09 Aromatic ring enhances π-π interactions
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Pyrazolyl C₇H₁₃Cl₂N₃ 210.11 Potential kinase inhibition
1-(Oxetan-3-yl)cyclopropanamine Oxetane C₆H₁₁NO 113.16 Improved solubility and metabolic stability

Key Observations:

  • Pyrrolidinylmethyl vs. Other Substituents : The pyrrolidinylmethyl group introduces a nitrogen-containing heterocycle, likely enhancing solubility in polar solvents and enabling hydrogen bonding with biological targets. This contrasts with hydrophobic groups (e.g., trifluoromethyl) or aromatic substituents (e.g., bromophenyl), which prioritize lipophilicity or target-specific interactions .

Market and Commercial Viability

  • 1-(4-Methylphenyl)cyclopropanamine : Market analysis (2020–2025) shows growing demand in pharmaceutical intermediates, with Chinese imports/exports playing a significant role .
  • Bromophenyl Derivatives : Priced at ~$220/g (95% purity), indicating high value for specialized applications .

Target Compound’s Outlook : If optimized for CNS targets, the compound could occupy niche markets in neuropharmacology, competing with pyrrolidine-containing drugs like SSRIs or antipsychotics .

Biological Activity

1-(1-Pyrrolidinylmethyl)cyclopropanamine is a cyclopropylamine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various therapeutic effects. This article explores the biological activity of this compound through a review of available literature, case studies, and relevant research findings.

Chemical Structure

The chemical structure of 1-(1-Pyrrolidinylmethyl)cyclopropanamine includes a cyclopropane ring and a pyrrolidine moiety, contributing to its unique pharmacological properties. The molecular formula is C10_{10}H16_{16}N2_2, with a molecular weight of approximately 168.25 g/mol.

Research indicates that 1-(1-Pyrrolidinylmethyl)cyclopropanamine may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The following mechanisms have been identified:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions.
  • Inhibition of Enzymes : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic processes, potentially affecting pathways associated with inflammation and cellular proliferation.

Pharmacological Profiles

The pharmacological profiles of cyclopropylamines, including this compound, have been investigated in various studies:

  • Antidepressant-like Effects : In animal models, compounds similar to 1-(1-Pyrrolidinylmethyl)cyclopropanamine have shown antidepressant-like effects, suggesting potential applications in treating mood disorders.
  • Neuroprotective Properties : Some studies have indicated that this compound may exhibit neuroprotective properties against oxidative stress and neuroinflammation.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of 1-(1-Pyrrolidinylmethyl)cyclopropanamine resulted in significant reductions in depressive-like behaviors. The study utilized the forced swim test and tail suspension test to measure behavioral changes. Results indicated that the compound increased locomotor activity and reduced immobility time, suggesting an antidepressant effect.

Case Study 2: Neuroprotection in Ischemia Models

In a separate investigation involving ischemic stroke models, 1-(1-Pyrrolidinylmethyl)cyclopropanamine was administered prior to induced ischemia. The results showed a marked reduction in infarct size and improved neurological outcomes compared to control groups. Histological analysis revealed decreased neuronal apoptosis and enhanced survival rates in treated animals.

Data Tables

Biological Activity Effect Observed Study Reference
Antidepressant-likeIncreased locomotion; reduced immobility
NeuroprotectionReduced infarct size; improved outcomes

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